

15-epi Travoprost chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **15-epi Travoprost**: Chemical Structure, Properties, and Biological Activity

Introduction

15-epi Travoprost is a synthetic prostaglandin analogue and a key impurity of Travoprost, a medication used to treat open-angle glaucoma and ocular hypertension.[1][2] As an epimer of Travoprost, it differs only in the stereochemical configuration at the carbon-15 position.[1] This subtle structural change can have significant implications for its biological activity, receptor binding affinity, and overall pharmacological profile. This guide provides a detailed overview of the chemical structure, physicochemical properties, and the biological context of **15-epi Travoprost** for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The defining structural feature of **15-epi Travoprost** is the orientation of the hydroxyl group at the C-15 position. This stereocenter is critical for its interaction with the prostaglandin F (FP) receptor.

Table 1: Chemical and Physical Properties of 15-epi Travoprost



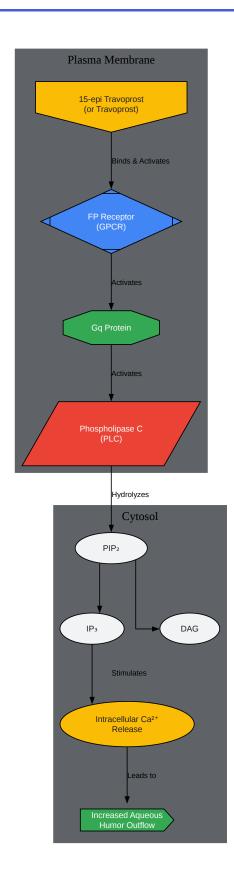
Property	Value	Source
IUPAC Name	propan-2-yl (Z)-7- [(1R,2R,3R,5S)-3,5-dihydroxy- 2-[(E,3S)-3-hydroxy-4-[3- (trifluoromethyl)phenoxy]but-1- enyl]cyclopentyl]hept-5-enoate	[3][4]
Molecular Formula	C26H35F3O6	[3][4]
Molecular Weight	500.56 g/mol	[3]
CAS Number	1420791-14-5	[2][3][4]
Appearance	Colorless Liquid	
Canonical SMILES	CC(C)OC(=0)CCCC=CC[C@ H]1INVALID-LINK/C=C/ INVALID-LINKC(F) (F)F)O">C@@HO	[4]

Mechanism of Action and Signaling Pathway

Like its parent compound Travoprost, the biological activity of **15-epi Travoprost** is mediated through its interaction with the prostaglandin F (FP) receptor, a G-protein-coupled receptor (GPCR).[5][6] Travoprost itself is a prodrug that is hydrolyzed by corneal esterases into its active free acid form.[5][7] This active form is a selective agonist for the FP receptor.[7]

Activation of the FP receptor initiates a downstream signaling cascade primarily through the Gq protein pathway.[8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This increase in cytosolic calcium in the cells of the ciliary muscle and trabecular meshwork is believed to remodel the extracellular matrix, reducing resistance to aqueous humor outflow and thereby lowering intraocular pressure (IOP).[9]





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FP Receptor signaling cascade initiated by Travoprost.



Experimental Protocols Synthesis and Purification of 15-epi Travoprost

The synthesis of **15-epi Travoprost**, often as a reference standard for impurity analysis, requires precise stereochemical control. A general synthetic approach involves the reduction of a ketone precursor.

Methodology:

- Precursor Synthesis: A common strategy involves the synthesis of a prostaglandin core structure containing a ketone at the C-15 position (15-keto Travoprost). This intermediate can be prepared through multi-step organic synthesis routes.
- Stereoselective Reduction: The critical step is the stereoselective reduction of the 15-keto group to a hydroxyl group. The choice of reducing agent determines the stereochemical outcome.
 - To obtain Travoprost (15R configuration), a specific chiral reducing agent is used.
 - To generate 15-epi Travoprost (15S configuration), a different reducing agent or reaction conditions are employed to favor the formation of the S-epimer.
- Purification: Following the reduction, the reaction mixture will contain a mixture of epimers.
 The desired 15-epi Travoprost is separated from the 15R epimer and other impurities using preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
- Structure Verification: The final product's identity and purity are confirmed using analytical techniques.
 - Mass Spectrometry (MS): To confirm the molecular weight (500.56 g/mol).
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm
 the chemical structure and, critically, the stereochemistry at the C-15 position by analyzing
 coupling constants and chemical shifts.





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- To cite this document: BenchChem. [15-epi Travoprost chemical structure and properties].
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